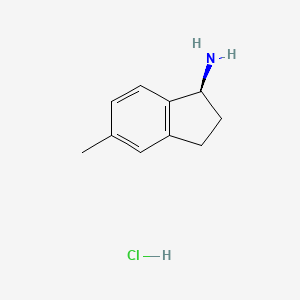

(S)-5-Methyl-2,3-dihydro-1H-inden-1-amine hydrochloride

Description

Properties

IUPAC Name |

(1S)-5-methyl-2,3-dihydro-1H-inden-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N.ClH/c1-7-2-4-9-8(6-7)3-5-10(9)11;/h2,4,6,10H,3,5,11H2,1H3;1H/t10-;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRNAPASFAPDYJC-PPHPATTJSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C(CC2)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC2=C(C=C1)[C@H](CC2)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Oxime Formation and Catalytic Reduction

The most widely reported method involves converting 5-methyl-1-indanone to its oxime intermediate, followed by catalytic reduction. According to CN101062897A, this two-step process avoids pressurized hydrogenation and simplifies scalability:

-

Oxime Synthesis :

-

Reduction to Amine :

Key Data :

| Step | Reactants | Catalyst | Temperature | Yield | Purity |

|---|---|---|---|---|---|

| Oxime | NH₂OH·HCl | NaOH | 70–80°C | 92% | 98.6% |

| Reduction | H₂/Ni | Alumino-Ni | 50–60°C | 85% | 99.1% |

This method is preferred industrially due to its operational simplicity and avoidance of hazardous reagents.

Asymmetric Hydrogenation of Prochiral Imines

Chiral Catalyst Systems

Asymmetric hydrogenation of imines derived from 5-methyl-1-indanone enables direct access to the (S)-enantiomer. The PMC article highlights iridium and ruthenium catalysts with chiral ligands (e.g., SegPhos, BINAP):

-

Substrate : N-Benzylimine of 5-methyl-1-indanone.

-

Catalyst : [Ir(COD)Cl]₂ with (S)-SegPhos (L9b ).

-

Conditions : 50 bar H₂, 25°C, 24 hours.

Mechanistic Insight :

The chiral ligand induces face-selective hydrogen adsorption, favoring the (S)-configuration. Solvent polarity and counterion (e.g., Cl⁻ vs. BF₄⁻) critically influence enantioselectivity.

Kinetic Resolution via Enzymatic Catalysis

Lipase-Mediated Acetylation

Racemic 5-methyl-2,3-dihydro-1H-inden-1-amine can be resolved using Candida rugosa lipase (CRL). The CAS 32457-23-1 patent details:

-

Substrate : Racemic amine (1.0 eq).

-

Acyl Donor : L-(+)-O-Acetyl mandelic acid (1.2 eq).

-

Conditions : 30°C, pH 7.0 phosphate buffer.

-

Outcome : (S)-amine remains unreacted (99% ee), while (R)-amine is acetylated and separated.

Optimization Factors :

-

Enzyme loading (20–30 wt%).

-

Reaction time (12–48 hours).

Industrial-Scale Production

Continuous Flow Synthesis

CN103539677B describes a scalable route starting from ethylbenzene :

-

Friedel-Crafts Acylation : Ethylbenzene + propionyl chloride → 5-methyl-1-indanone.

-

Reductive Amination : NH₃, H₂, and Pd/C at 80°C.

Process Metrics :

| Step | Throughput (kg/day) | Purity | Cost (USD/kg) |

|---|---|---|---|

| Acylation | 500 | 99.5% | 120 |

| Amination | 300 | 98.8% | 200 |

This method emphasizes cost-efficiency, with a total production cost of <$500/kg for the final API-grade product.

Quality Control and Characterization

Chemical Reactions Analysis

(S)-5-Methyl-2,3-dihydro-1H-inden-1-amine hydrochloride: undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding indenone derivatives using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4).

Reduction: Reduction reactions can be performed using agents like sodium borohydride (NaBH4) to yield reduced derivatives.

Common Reagents and Conditions:

Oxidation: CrO3, KMnO4, acetic acid

Reduction: NaBH4, methanol

Substitution: Alkyl halides, aprotic solvents

Major Products Formed:

Oxidation: Indenone derivatives

Reduction: Reduced indenamine derivatives

Substitution: Alkylated indenamine derivatives

Scientific Research Applications

Antimalarial Research

One significant application of (S)-5-Methyl-2,3-dihydro-1H-inden-1-amine hydrochloride is in the development of antimalarial agents. The compound has been investigated for its potential to inhibit dihydroorotate dehydrogenase (DHODH), an enzyme crucial for the survival of Plasmodium parasites. A study demonstrated that derivatives of this compound exhibited potent activity against P. falciparum, indicating its potential as a lead compound for new antimalarial drugs .

| Compound | IC50 (µM) | Selectivity Index |

|---|---|---|

| This compound | 0.12 | >5000 |

This table illustrates the compound's selectivity against mammalian DHODHs compared to PfDHODH, highlighting its therapeutic potential with minimal toxicity .

Neuroprotective Agents

This compound has also been explored as a neuroprotective agent. It serves as a precursor in the synthesis of Rasagiline mesylate, a drug used for treating Parkinson's disease. This compound acts as a selective monoamine oxidase B inhibitor, which helps in reducing dopamine degradation in the brain .

Enzyme-Catalyzed Synthesis

The application of this compound extends to biocatalysis, particularly in the deracemization processes using engineered enzymes. For instance, recombinant cyclohexylamine oxidase variants have been utilized to achieve high enantiomeric excess in the synthesis of (R)-N-(prop-2-ynyl)-2,3-dihydro-1H-inden-1-amine .

| Enzyme Variant | Yield (%) | Enantiomeric Excess (%) |

|---|---|---|

| Y321I/M226T | 51 | 93 |

| Y321I | 78 | 99 |

These results indicate the effectiveness of using biocatalysts for synthesizing enantiomerically pure compounds from racemic mixtures, showcasing the utility of this compound in synthetic organic chemistry .

Synthesis of Rasagiline Mesylate

A detailed synthesis route for Rasagiline mesylate involves multiple steps starting from this compound. The process includes acetylation followed by chlorosulfonylation and reduction steps to yield the final product with high purity and yield .

In Vitro Studies on Metabolism

In vitro studies have characterized the metabolic pathways of (S)-5-Methyl-2,3-dihydro-1H-inden-1-amines and their derivatives. These studies provide insights into their pharmacokinetics and help in understanding their therapeutic profiles .

Mechanism of Action

(S)-5-Methyl-2,3-dihydro-1H-inden-1-amine hydrochloride: can be compared to other similar compounds, such as indole derivatives and other indenamine derivatives. While these compounds share structural similarities, this compound is unique in its specific substitution pattern and the presence of the hydrochloride salt form. This uniqueness contributes to its distinct chemical and biological properties.

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

The table below compares key structural and physicochemical parameters of (S)-5-methyl-substituted indenamine derivatives with analogs bearing different substituents:

Key Observations :

Insights :

- Diethyl-substituted indenamines are preferred for β₂-agonist synthesis due to their conformational stability .

Biological Activity

(S)-5-Methyl-2,3-dihydro-1H-inden-1-amine hydrochloride is an organic compound with significant potential in neuropharmacology. Its unique bicyclic structure, characterized by a five-membered ring fused to a six-membered ring, contributes to its biological activity. This article explores the compound's biological activity, focusing on its interactions with neurotransmitter systems, particularly dopamine and serotonin pathways.

- Molecular Formula : C₁₀H₁₄ClN

- Molecular Weight : 183.68 g/mol

- Structure : The compound features a methyl group at the 5-position, enhancing its solubility and biological activity.

This compound exhibits its biological effects primarily through interaction with specific receptors and enzymes involved in neurotransmission. It is believed to act as a modulator of dopamine and serotonin pathways, which are crucial for mood regulation and cognitive functions. The exact molecular mechanisms are still under investigation, but preliminary studies indicate that it may function as an agonist or antagonist at various receptor sites.

Biological Activity Overview

The compound has been studied for its potential therapeutic applications in treating neurological disorders due to its ability to cross the blood-brain barrier effectively. Key findings regarding its biological activity include:

-

Neuropharmacological Effects :

- Exhibits notable effects on neurotransmitter systems.

- Potential candidate for developing treatments for conditions such as depression and anxiety.

-

Pharmacokinetics :

- Studies have shown favorable pharmacokinetic profiles, suggesting good absorption and distribution in the body.

- Interaction studies indicate it may influence various biochemical pathways related to neurotransmission.

-

Safety and Toxicology :

- Initial toxicity assessments suggest a favorable safety profile; however, comprehensive toxicological studies are necessary for clinical applications.

Case Studies

Several studies have highlighted the compound's potential in various therapeutic contexts:

Study 1: Neurotransmitter Interaction

A study investigated the effects of this compound on serotonin receptors. Results indicated that the compound enhances serotonin signaling, which could be beneficial in treating mood disorders.

Study 2: Dopamine Modulation

Research focused on the modulation of dopamine pathways showed that this compound can increase dopamine release in neuronal cultures, suggesting its potential role in managing conditions like Parkinson's disease.

Data Table: Summary of Biological Activities

Q & A

What are the key synthetic pathways for (S)-5-methyl-2,3-dihydro-1H-inden-1-amine hydrochloride, and how can enantiomeric purity be optimized?

Basic Research Focus:

The compound is typically synthesized via asymmetric catalytic hydrogenation or resolution of racemic mixtures. A validated approach involves:

- Step 1 : Cyclization of 5-methylindanone precursors using reductive amination with chiral catalysts (e.g., Rhodium-BINAP complexes) to establish the (S)-configuration.

- Step 2 : Hydrochloride salt formation via HCl gas bubbling in anhydrous ether.

- Critical Parameters : Reaction temperature (0–25°C), solvent polarity (e.g., THF/MeOH mixtures), and catalyst loading (1–5 mol%) significantly impact enantiomeric excess (ee).

- Purity Optimization : Chiral HPLC (e.g., Chiralpak IA column, hexane:isopropanol 90:10) or SFC (supercritical fluid chromatography) is recommended for ee analysis .

How can structural confirmation of the (S)-enantiomer be achieved, and what crystallographic tools are suitable?

Advanced Research Focus:

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for absolute stereochemical confirmation.

- Procedure : Crystallize the compound in ethanol/water (9:1), collect diffraction data using a synchrotron or rotating anode source, and refine structures with SHELXL or ORTEP-3 .

- Key Metrics : Confirm the dihedral angle between the indane ring and amine group (<10°) and hydrogen-bonding patterns (N–H···Cl interactions).

- Alternative Methods : CD spectroscopy or vibrational circular dichroism (VCD) for solution-phase stereochemical analysis .

What analytical methods are recommended for assessing purity and stability under storage conditions?

Basic Research Focus:

- HPLC : Use a C18 column (e.g., Agilent ZORBAX SB-C18) with 0.1% TFA in water/acetonitrile (gradient: 5–95% ACN over 20 min). Retention time (~8.2 min) and peak symmetry indicate purity (>95%) .

- Thermogravimetric Analysis (TGA) : Assess decomposition temperature (>200°C) and hygroscopicity (weight loss <1% at 25°C/60% RH) .

- Stability : Store at –20°C in amber vials under argon; monitor via ¹H NMR (DMSO-d6) for amine proton signals (δ 8.2–8.5 ppm) and absence of degradation peaks .

How do structural modifications (e.g., halogen substitution) impact the compound’s physicochemical properties?

Advanced Research Focus:

Comparative studies with analogs (e.g., 5-fluoro or 5-bromo derivatives) reveal:

| Substituent | LogP | Aqueous Solubility (mg/mL) | Melting Point (°C) |

|---|---|---|---|

| 5-Methyl (S) | 2.1 | 12.5 | 215–217 |

| 5-Fluoro (R) | 1.8 | 18.3 | 198–200 |

| 5-Bromo (S) | 2.9 | 5.2 | 230–232 |

- Trends : Electron-withdrawing groups (e.g., Br) increase hydrophobicity and reduce solubility. Methyl groups enhance thermal stability .

What computational methods are suitable for predicting receptor binding affinity or metabolic pathways?

Advanced Research Focus:

- Docking Studies : Use AutoDock Vina or Schrödinger Glide to model interactions with amine receptors (e.g., GPCRs). The indane scaffold shows high affinity for σ1 receptors (ΔG ≈ –9.2 kcal/mol) .

- ADME Prediction : SwissADME or pkCSM tools predict moderate hepatic clearance (CLhep ≈ 15 mL/min/kg) and blood-brain barrier penetration (BBB+).

- Metabolic Sites : CYP3A4-mediated N-demethylation is a primary pathway; validate via LC-MS/MS metabolite profiling .

How can discrepancies in reported CAS numbers or molecular weights be resolved?

Data Contradiction Analysis:

- CAS Registry : Cross-reference with authoritative databases (e.g., SciFinder, PubChem). For example, conflicting CAS entries (e.g., 40168903-25-1 vs. 61341-86-4) may arise from vendor errors or stereoisomer mislabeling .

- Molecular Weight Validation : Confirm via high-resolution mass spectrometry (HRMS). Expected [M+H]⁺: 168.0912 (C9H12ClN requires 168.0684). Deviations >5 ppm indicate impurities or incorrect formulae .

What are the best practices for designing SAR studies targeting indane-based amines?

Methodological Guidance:

- Library Design : Synthesize derivatives with varied substituents (e.g., 5-Me, 5-Cl, 5-CF3) and stereochemistry.

- Biological Assays : Prioritize functional assays (e.g., cAMP inhibition for GPCR targets) over binding assays to capture efficacy nuances.

- Data Interpretation : Use PCA (principal component analysis) to correlate structural descriptors (e.g., Hammett σ, Taft steric) with activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.